![molecular formula C12H15N3O B2884512 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956751-79-4](/img/structure/B2884512.png)

2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C12H15N3O . It is related to the class of compounds known as phenylethanolamines, which are organic compounds containing a phenyl group substituted at the second position by an ethanolamine .

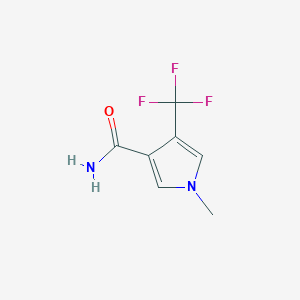

Molecular Structure Analysis

The molecular structure of “2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol” consists of a pyrazole ring attached to an ethanol group. The pyrazole ring is substituted at the 5th position by an amino group and at the 3rd position by a 2-methylphenyl group .

Aplicaciones Científicas De Investigación

Structural Characterization and Surface Analysis

Research involving pyrazoline and pyrazole derivatives, including compounds structurally related to 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, emphasizes their potential in structural characterization and surface analysis. For instance, Delgado et al. (2020) synthesized and characterized a pyrazoline compound through spectroscopic techniques and X-ray diffraction, highlighting the compound's efficient packing and intermolecular interactions through Hirshfeld surface analysis and 2D fingerprint plots (Delgado et al., 2020).

Antimicrobial Activity

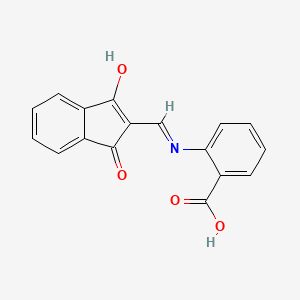

The synthesis of novel Schiff bases and their derivatives has shown significant antimicrobial activity, suggesting the potential of pyrazole compounds in developing new antimicrobial agents. Puthran et al. (2019) synthesized Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes, demonstrating excellent antimicrobial activity against a variety of strains (Puthran et al., 2019).

Catalysis

Pyrazole derivatives have also been used in catalysis, as seen in the work by Maleki and Ashrafi (2014), where ammonium dihydrogen phosphate supported on nano α-Al2O3 was utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives, offering a green and efficient method for compound synthesis (Maleki & Ashrafi, 2014).

Corrosion Inhibition

Compounds structurally similar to 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol have been investigated for their corrosion inhibition properties. Chetouani et al. (2005) studied the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating their efficiency as corrosion inhibitors (Chetouani et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-amino-3-(2-methylphenyl)pyrazol-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-4-2-3-5-10(9)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEMQCUNQVODFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2)N)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2884429.png)

![6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884433.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2884435.png)

![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)

![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)

![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)